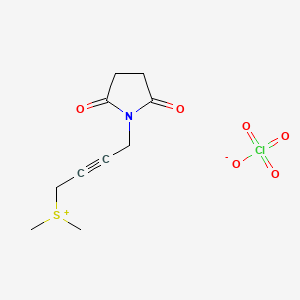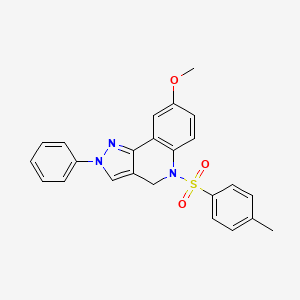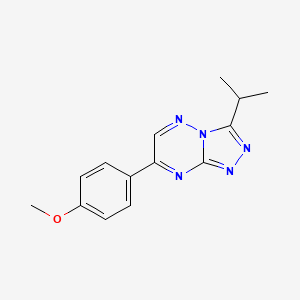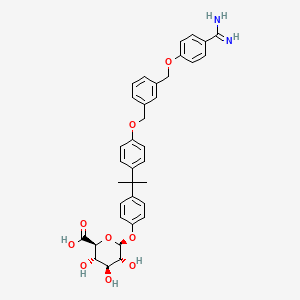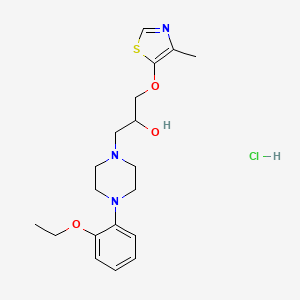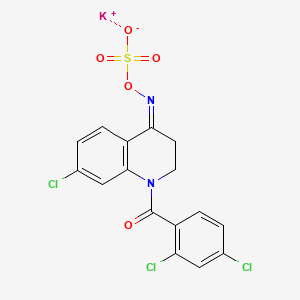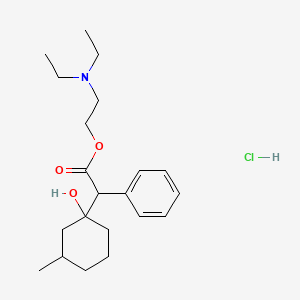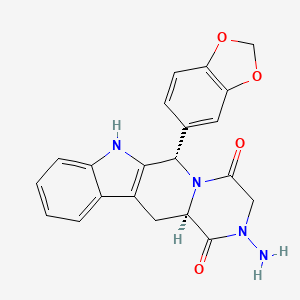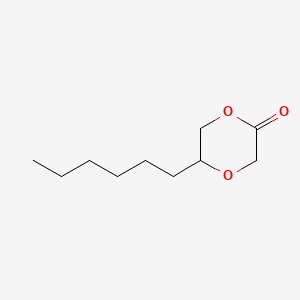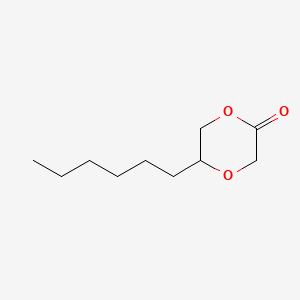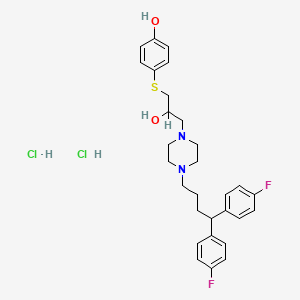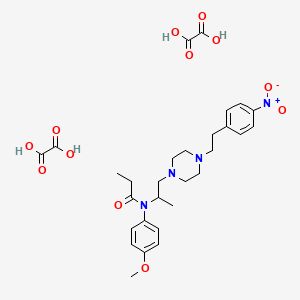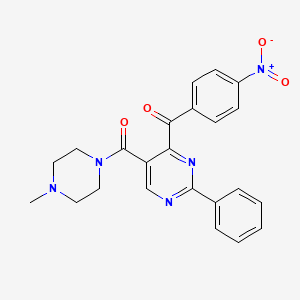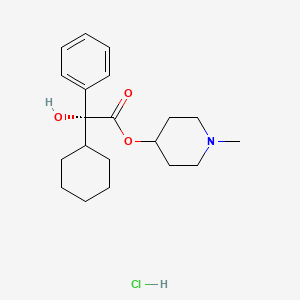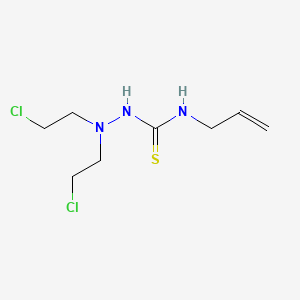
4-Allyl-1,1-bis(2-chloroethyl)-3-thiosemicarbazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Allyl-1,1-bis(2-chloroethyl)-3-thiosemicarbazide is a synthetic organic compound that belongs to the class of thiosemicarbazides
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyl-1,1-bis(2-chloroethyl)-3-thiosemicarbazide typically involves the reaction of allyl isothiocyanate with 1,1-bis(2-chloroethyl)hydrazine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol, and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.
化学反应分析
Types of Reactions
4-Allyl-1,1-bis(2-chloroethyl)-3-thiosemicarbazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as amines or ethers.
科学研究应用
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects could be explored for treating various diseases.
Industry: It could be used in the development of new materials or as a reagent in chemical processes.
作用机制
The mechanism of action of 4-Allyl-1,1-bis(2-chloroethyl)-3-thiosemicarbazide would depend on its specific biological activity. Generally, thiosemicarbazides can interact with biological molecules such as proteins and nucleic acids, potentially inhibiting their function or altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
Thiosemicarbazide: A simpler compound with similar functional groups.
1,1-Bis(2-chloroethyl)hydrazine: A precursor in the synthesis of the target compound.
Allyl isothiocyanate: Another precursor in the synthesis.
Uniqueness
4-Allyl-1,1-bis(2-chloroethyl)-3-thiosemicarbazide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other thiosemicarbazides.
属性
CAS 编号 |
92380-19-3 |
|---|---|
分子式 |
C8H15Cl2N3S |
分子量 |
256.20 g/mol |
IUPAC 名称 |
1-[bis(2-chloroethyl)amino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C8H15Cl2N3S/c1-2-5-11-8(14)12-13(6-3-9)7-4-10/h2H,1,3-7H2,(H2,11,12,14) |
InChI 键 |
PLXOXPBHQVMJGT-UHFFFAOYSA-N |
规范 SMILES |
C=CCNC(=S)NN(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


